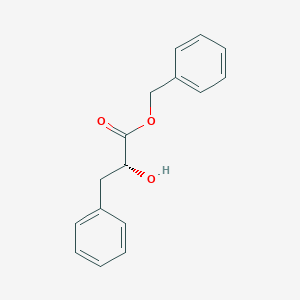

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2R)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULYMQQCZRWQB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433853 | |

| Record name | Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-22-2 | |

| Record name | Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate (CAS 7622-22-2): A Chiral Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate, a chiral ester with the CAS number 7622-22-2, serves as a valuable intermediate in the stereoselective synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic and analytical methodologies, and explores its critical role as a chiral building block in pharmaceutical development, particularly in the context of Angiotensin-Converting Enzyme (ACE) inhibitors. By elucidating the technical nuances of its synthesis and application, this document aims to empower researchers in leveraging this versatile compound for the advancement of drug discovery and development programs.

Introduction: The Significance of Chirality in Drug Design

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different interactions with biological targets, which are themselves chiral. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound, with its defined stereocenter, is an important tool in the synthetic chemist's arsenal for constructing chiral molecules with high specificity.[1] Its applications span not only the pharmaceutical industry but also the fragrance and flavor sectors, where chirality dictates sensory properties.[2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value | Reference |

| CAS Number | 7622-22-2 | [3] |

| Molecular Formula | C₁₆H₁₆O₃ | [3] |

| Molecular Weight | 256.30 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white to light yellow solid | [2] |

| Melting Point | 20-30 °C (lit.) | [4] |

| Boiling Point | 228 °C (lit.) | [4] |

| Density | 1.14 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.559 (lit.) | [4] |

| Optical Rotation ([α]20/D) | +56 ± 2° (c = 1.8 in CH₂Cl₂) | [2] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound typically starts from its corresponding chiral carboxylic acid, (R)-2-hydroxy-3-phenylpropanoic acid, also known as (R)-3-phenyllactic acid. The key transformation is the esterification of the carboxylic acid with benzyl alcohol.

Proposed Synthetic Pathway: Fischer Esterification

A direct and classical approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on established Fischer esterification principles for benzyl esters and should be optimized for specific laboratory conditions.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve (R)-2-hydroxy-3-phenylpropanoic acid (1.0 eq) in toluene.

-

Addition of Reagents: Add an excess of benzyl alcohol (e.g., 3.0 eq) to the flask. While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the equilibrium towards the ester product. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Chiral HPLC for Enantiomeric Purity

A direct-phase chiral HPLC method is proposed for the separation of the (R) and (S) enantiomers. The selection of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for resolving this class of compounds.[4][7][8]

Proposed Chiral HPLC Method Parameters

This method is a starting point and should be optimized for the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient |

Applications in Pharmaceutical Synthesis: A Link to ACE Inhibitors

This compound is a valuable chiral building block for the synthesis of various pharmaceuticals.[1] While a direct, one-step incorporation into major drugs like lisinopril or benazepril is not the most commonly cited route in readily available literature, its structural similarity to key intermediates suggests its potential as a precursor or an alternative starting material.

The synthesis of many ACE inhibitors, such as enalapril and ramipril, relies on the key intermediate N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.[9] This intermediate is often prepared through the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanine. However, the structural resemblance of this compound to the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl] moiety is noteworthy. It is plausible that our target compound could be chemically modified to serve as a precursor to this or similar side chains in ACE inhibitors. For instance, the hydroxyl group could be converted to a leaving group, followed by nucleophilic substitution with an amino acid derivative.

Toxicology

Specific toxicological data for this compound (CAS 7622-22-2) is not extensively documented in publicly available literature. However, based on its predicted metabolic products, a preliminary assessment can be made. Both benzyl alcohol and benzoic acid are well-characterized compounds with known toxicological profiles. As with any chemical, appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical industry. Its well-defined stereochemistry and versatile reactivity make it a valuable starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide has provided a technical framework for its synthesis, analysis, and potential applications, particularly highlighting its structural relationship to key intermediates in the synthesis of ACE inhibitors. Further exploration of its synthetic utility is warranted and could lead to the development of novel and efficient routes to important therapeutic agents.

References

-

HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

(Lab report) Making benzyl acetate by fischer esterification. (2020, May 12). Sciencemadness.org. Retrieved January 21, 2026, from [Link]

- DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL. (n.d.). Google Patents.

-

Synthesis and Characterization of Compounds Related to Lisinopril. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]

-

Studies on benzyl acetate. II. Use of specific metabolic inhibitors to define the pathway leading to the formation of benzylmercapturic acid in the rat. (1986). PubMed. Retrieved January 21, 2026, from [Link]

- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (n.d.). Google Patents.

-

New process for preparing benazepril precursor. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine. (n.d.). Google Patents.

- EP1513868B1 - Process for the production of lisinopril. (n.d.). Google Patents.

-

Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies. (2021). PubMed. Retrieved January 21, 2026, from [Link]

-

Esterification of benzyl alcohol and propionic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- EP1501516B1 - A process for the preparation of benazepril hydrochloride. (n.d.). Google Patents.

-

In Vivo Mechanistic Studies on the Metabolic Activation of 2-phenylpropionic Acid in Rat. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

-

METHOD FOR PREPARING LISINOPRIL INTERMEDIATE. (2019, September 25). European Patent Office. Retrieved January 21, 2026, from [Link]

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]

-

Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2025, February 25). PubMed. Retrieved January 21, 2026, from [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024, January 24). MDPI. Retrieved January 21, 2026, from [Link]

-

Various approaches for the synthesis of selected ACE inhibitors building blocks. (1) Enantioselective resolution of rac. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]

-

Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.). (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

- EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride. (n.d.). Google Patents.

-

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]

- 2. (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester | C22H27NO4 | CID 13345970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.cnr.it [iris.cnr.it]

- 5. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral 2-phenyl-3-hydroxypropyl esters as PKC-alpha modulators: HPLC enantioseparation, NMR absolute configuration assignment, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate in Chiral Synthesis

An In-Depth Technical Guide to the Physical Properties of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility stems from the defined stereochemistry at the C2 position, which makes it a valuable starting material for asymmetric synthesis—a critical process for producing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the precise characterization of chiral intermediates like this compound is not merely a procedural step but a foundational requirement for ensuring the safety and efficacy of the final drug product.[1][2]

This guide provides an in-depth examination of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just the data but also the underlying scientific principles and field-proven methodologies for their validation. The protocols described herein are designed to be self-validating, ensuring the integrity and reproducibility of experimental results.

Compound Identification and Molecular Structure

Accurate identification is the first step in any analytical workflow. The compound is unambiguously identified by its CAS number and its structural representation.

| Identifier | Value | Source |

| IUPAC Name | benzyl (2R)-2-hydroxy-3-phenylpropanoate | [3] |

| CAS Number | 7622-22-2 | [1][4][5] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][3][5] |

| Molecular Weight | 256.30 g/mol | [3][4][6] |

| SMILES String | OC(=O)OCc2ccccc2 | [4] |

| InChI Key | XFULYMQQCZRWQB-OAHLLOKOSA-N | [3][4] |

The structure contains a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to its optical activity. The "(R)" designation refers to the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, meaning it rotates the plane of polarized light to the right.[7]

Physicochemical Properties: Appearance, State, and Thermal Behavior

The physical state and thermal properties are fundamental parameters for material handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or white to light yellow solid | [1] |

| Melting Point | 20-30 °C (lit.) | [1][4][5] |

| Boiling Point | 228 °C (lit.) | [1][4][5] |

| Density | 1.14 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.559 (lit.) | [1][4] |

The reported melting point range of 20-30 °C indicates that the compound may exist as either a low-melting solid or a viscous liquid at standard room temperature (20-25 °C).[1][4][5] This characteristic is critical for handling; if it is a solid, it may require gentle warming for liquefaction before use in solution-based reactions. A broad melting range can also be indicative of impurities, necessitating further purification or analysis.

Protocol for Melting Point Determination

The determination of a sharp melting point is a primary, cost-effective indicator of compound purity.

-

Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points bracketing the expected range of the sample (e.g., benzophenone, 47-51 °C). This ensures the trustworthiness of the instrument's temperature reading.

-

Sample Preparation: Place a small, dry amount of the solid compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height. Proper packing ensures uniform heat transfer.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate to about 15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute. A slow ramp rate is crucial for accurately observing the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).

-

Data Recording: Record the onset and clear point temperatures. A pure compound should ideally have a melting range of ≤ 2 °C.

Optical Rotation: The Signature of Chirality

For a chiral molecule, optical rotation is its most defining physical property. It confirms the compound's stereochemical identity and enantiomeric purity.[2] The specific rotation, [α], is a standardized measure.

| Property | Value | Conditions | Source |

| Specific Rotation | [α]²⁰/D = +56 ± 2° | c = 1.8 in CH₂Cl₂ | [1] |

The positive sign confirms the dextrorotatory nature of the (R)-enantiomer. The magnitude of the rotation is dependent on concentration, solvent, temperature, and the wavelength of light used.[2] Therefore, reporting these conditions is non-negotiable for reproducibility.

Workflow for Measuring Specific Rotation

Caption: Workflow for determining the specific rotation of this compound.

Solubility Profile

Protocol for Qualitative Solubility Determination

-

Solvent Selection: Choose a representative set of solvents, including:

-

Non-polar: Hexanes, Toluene

-

Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH), Water

-

-

Methodology:

-

Add approximately 10 mg of the compound to a small vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

-

-

Classification:

-

Soluble: A clear solution is formed.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: The compound remains as a distinct solid or immiscible liquid.

-

-

Rationale: The benzyl and phenyl groups suggest good solubility in non-polar and polar aprotic solvents like DCM and ethers. The hydroxyl and ester functionalities may impart some solubility in polar protic solvents like ethanol, but solubility in water is expected to be low.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation, acting as a molecular fingerprint. Key techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all 16 hydrogens in their distinct chemical environments. Expected signals include:

-

Aromatic protons from the two phenyl rings (typically in the 7.2-7.4 ppm region).

-

The benzylic protons of the ester group (-O-CH₂-Ph).

-

The methine proton attached to the chiral center (-CH(OH)-).

-

The diastereotopic protons of the -CH₂-Ph group adjacent to the chiral center.

-

A signal for the hydroxyl proton (-OH), whose chemical shift is variable and can be confirmed by D₂O exchange.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon backbone.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

O-H Stretch: A broad absorption band around 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.

-

C-O Stretch: Absorptions in the 1300-1000 cm⁻¹ region for the C-O bonds of the ester and alcohol.

-

Aromatic C-H Stretch: Signals typically observed just above 3000 cm⁻¹.

-

The combination of these physical and spectroscopic data points provides a comprehensive and robust characterization of this compound, ensuring its identity, purity, and suitability for its intended applications in high-stakes fields like drug development.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. Optical Activity, Specific Rotation & Enantiomeric Excess. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 3. This compound | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (R)-(+)-2-羟基-3-苯丙酸苄酯 CAS#: 7622-22-2 [m.chemicalbook.com]

- 6. This compound 97 7622-22-2 [sigmaaldrich.com]

- 7. youtube.com [youtube.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of C16H16O3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The molecular formula C16H16O3 represents a diverse array of chemical isomers, each possessing unique structural architectures and, consequently, distinct physicochemical and biological properties. This guide provides a comprehensive technical exploration of this molecular formula, with a primary focus on Pterostilbene, a naturally occurring stilbenoid of significant interest in pharmacology and drug development. We will dissect its chemical structure, delve into the critical aspects of its stereochemistry, and outline the key analytical methodologies required for its characterization. The principles and techniques discussed herein are broadly applicable to the structural and stereochemical elucidation of other C16H16O3 isomers, providing a foundational framework for researchers in organic synthesis, medicinal chemistry, and natural product analysis.

Introduction: The Isomeric Landscape of C16H16O3

In the field of drug discovery, a simple molecular formula is merely the starting point of a complex investigation. Isomers—molecules that share the same formula but differ in the arrangement of their atoms—can exhibit profoundly different biological activities. This structural variance is categorized into two main types: constitutional isomerism, where atoms are connected in a different order, and stereoisomerism, where the connectivity is the same but the spatial arrangement differs.

The formula C16H16O3 encompasses a wide range of constitutional isomers, from stilbenoids to ketones and esters. Notable examples include:

-

Pterostilbene: A biologically active stilbenoid found in plants like blueberries.[1][2]

-

2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in polymer chemistry.[2][3]

-

Orchinol: A phenanthrenoid with antifungal properties found in orchids.[3]

-

4-Benzyloxy-3-methoxyacetophenone: A synthetic intermediate.[2]

The stereochemistry of these molecules, whether it involves geometric isomers (E/Z) across a double bond or enantiomers at a chiral center, is a critical determinant of their interaction with biological systems.[4] This guide will use Pterostilbene as a central case study to explore these fundamental concepts and the analytical workflows used to verify them.

Part 1: In-Depth Analysis of Pterostilbene

Pterostilbene is a prime example of how subtle structural features dictate biological function. It is a structural analog of resveratrol but with significantly higher bioavailability, making it a compound of intense research interest.[1]

Chemical Structure

-

IUPAC Name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol[1]

-

Synonyms: trans-Pterostilbene, 3,5-Dimethoxy-4'-hydroxystilbene[1]

-

Molecular Weight: 256.30 g/mol [5]

-

Core Features: Pterostilbene is classified as a stilbenol. Its structure consists of a trans-stilbene backbone substituted with a hydroxyl (-OH) group at the 4'-position and two methoxy (-OCH3) groups at the 3- and 5-positions.[1] This combination of a phenol and a diether contributes to its antioxidant properties and metabolic stability.[1]

Caption: Chemical Structure of (E)-Pterostilbene (C16H16O3).

Stereochemistry: The Importance of Being (E)

The defining stereochemical feature of Pterostilbene is the geometric isomerism at the central carbon-carbon double bond.

-

(E)-isomer (trans): In the naturally occurring and more stable isomer, the two aromatic rings are on opposite sides of the double bond. This trans configuration results in a more linear, planar molecule, which is often crucial for fitting into the active sites of enzymes and receptors. Its IUPAC name explicitly denotes this as (E) from the German entgegen (opposite).[1]

-

(Z)-isomer (cis): The synthetic cis isomer, where the rings are on the same side (zusammen, "together"), is sterically hindered and less stable. It can be formed via photochemical isomerization but typically reverts to the more stable (E)-form. This steric clash forces the aromatic rings out of planarity, altering the molecule's overall shape and electronic properties, which in turn drastically affects its biological activity.

Caption: Geometric Isomerism of Pterostilbene.

Biological Significance

The specific three-dimensional structure of (E)-Pterostilbene is directly responsible for its wide range of biological activities. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.[1] Its anti-inflammatory effects are mediated by inhibiting mediators like NF-κB and COX enzymes.[1] Furthermore, it has shown potential as an antineoplastic agent by inducing apoptosis in cancer cells and as a neuroprotective agent.[1] These interactions are highly specific, and the less stable (Z)-isomer does not exhibit the same potent effects due to its altered shape.

Part 2: Analytical Techniques for Structural and Stereochemical Elucidation

Confirming the precise structure and stereochemistry of a C16H16O3 isomer is a multi-step process requiring a suite of complementary analytical techniques.[6][7]

Workflow for Isomer Characterization

A logical workflow ensures comprehensive and unambiguous characterization, starting with confirmation of purity and molecular formula and progressing to detailed structural and stereochemical assignment.

Caption: A typical workflow for isomer structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[6]

Expertise & Causality: We use both ¹H and ¹³C NMR to build a complete picture. ¹H NMR reveals the proton environment and connectivity through chemical shifts and coupling constants, while ¹³C NMR provides a map of the carbon skeleton. For geometric isomers like Pterostilbene, the key diagnostic feature is the coupling constant between the two protons on the double bond.

¹H NMR Analysis of (E)-Pterostilbene: The vicinal coupling constant (³J) between the olefinic protons is the most telling feature.

-

(E)-isomer: Exhibits a large coupling constant, typically in the range of 15-18 Hz.

-

(Z)-isomer: Would show a much smaller coupling constant, around 10-12 Hz.

| Proton Type | Typical Chemical Shift (δ, ppm) | Key Diagnostic Feature |

| Olefinic (vinyl) | 6.8 - 7.5 | Coupling Constant (³J) of ~16 Hz confirms E-geometry |

| Aromatic | 6.3 - 7.5 | Splitting patterns reveal substitution on rings |

| Methoxy (-OCH₃) | ~3.8 | Sharp singlet, integrating to 6 protons |

| Phenolic (-OH) | 4.5 - 5.5 (variable) | Broad singlet, exchangeable with D₂O |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of the purified C16H16O3 isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire a standard ¹H NMR spectrum using a pulse angle of 90° and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).

-

Analysis: Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm or residual solvent peak). Integrate the peaks to determine proton ratios and analyze coupling constants to deduce connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and formula of the compound.[1]

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition (C16H16O3). Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for analyzing complex mixtures and confirming the purity of the isolated isomer before further characterization.[1]

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample onto an HPLC system equipped with a C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the target compound from any impurities.

-

Mass Spectrometry: Direct the eluent from the HPLC into the mass spectrometer source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 257.117) and deprotonated molecule [M-H]⁻ (m/z 255.102).

-

Analysis: Compare the exact measured mass with the theoretical mass for C16H16O3 (256.110) to confirm the molecular formula.

X-ray Crystallography

For compounds that can be crystallized, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[6][7]

Expertise & Causality: This technique works by diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of every atom in space. This method would unequivocally confirm the trans geometry of the double bond in Pterostilbene and determine bond lengths and angles with high precision.

Part 3: A Survey of Other C16H16O3 Isomers

While Pterostilbene is a key representative, the molecular formula C16H16O3 describes numerous other constitutional isomers with different functional groups and carbon skeletons.

| Isomer Name | CAS Number | Structural Class | Key Features |

| Pterostilbene | 537-42-8 | Stilbenoid, Phenol | trans-double bond, two methoxy groups, one hydroxyl group.[1][2] |

| 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 | Ketone, Acetal | Contains a ketone and a dimethyl acetal group.[2][3] |

| 4-Benzyloxy-3-methoxyacetophenone | 1835-11-6 | Ketone, Ether | Aromatic ketone with benzyloxy and methoxy substituents.[2] |

| Orchinol | 4956-55-6 | Phenanthrenoid | A polycyclic aromatic structure derived from phenanthrene.[3] |

Stereochemical Possibilities: While the isomers listed above are achiral, the C16H16O3 formula can readily accommodate chiral centers. For instance, a hypothetical structure like 1-(4-methoxyphenyl)-2-phenoxypropan-1-one would possess a stereocenter. For such chiral isomers, the analytical challenge extends to separating and identifying enantiomers.

Chiral Analysis: The gold standard for analyzing chiral compounds is chiral chromatography (HPLC or GC).[6][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Conclusion

The molecular formula C16H16O3 serves as a compelling case study in the importance of detailed structural and stereochemical analysis in the chemical and pharmaceutical sciences. Through the lens of Pterostilbene, we have seen how a specific geometric arrangement—the (E)-configuration—is fundamental to potent biological activity. The correct application of a multi-technique analytical approach, integrating NMR, MS, and crystallography, is indispensable for the unambiguous characterization of any given isomer. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a prerequisite for designing safe, effective, and selective therapeutic agents.

References

-

PubChem. Pterostilbene. National Center for Biotechnology Information. [Link]

-

Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

-

Wikipedia. C16H16O3. [Link]

-

Automated Topology Builder (ATB). Pterostilbene | C16H16O3. [Link]

-

Knochel, P. Stereochemistry and stereocontrolled synthesis (OC 8). Ludwig-Maximilians-Universität München. [Link]

-

LibreTexts Chemistry. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. [Link]

-

Mahmoud, A. R. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications. ResearchGate. [Link]

Sources

- 1. Pterostilbene | C16H16O3 | CID 5281727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. C16H16O3 - Wikipedia [en.wikipedia.org]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. Pterostilbene | 537-42-8 [chemicalbook.com]

- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of (R)-Benzyl 2-hydroxy-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Benzyl 2-hydroxy-3-phenylpropanoate (CAS No. 7622-22-2) is a chiral ester of significant interest in synthetic organic chemistry and pharmaceutical development.[1] Its utility as a versatile building block necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic techniques are indispensable. This in-depth guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into experimental design and data interpretation, serving as a valuable resource for researchers working with this and structurally related molecules.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and development, the precise structural elucidation of a molecule is paramount. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity and purity. For a chiral molecule like (R)-Benzyl 2-hydroxy-3-phenylpropanoate, with its multiple functional groups and stereocenter, a multi-technique approach is essential for unequivocal characterization. This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this specific compound, explaining the "why" behind the "how" at each step.

The molecular structure of (R)-Benzyl 2-hydroxy-3-phenylpropanoate, with the IUPAC name benzyl (2R)-2-hydroxy-3-phenylpropanoate, is presented below.[2]

Figure 1: Structure of (R)-Benzyl 2-hydroxy-3-phenylpropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (R)-Benzyl 2-hydroxy-3-phenylpropanoate.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid (R)-Benzyl 2-hydroxy-3-phenylpropanoate.[3]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm serves as a convenient internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[4]

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled ¹³C NMR spectrum should be acquired.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Figure 2: Workflow for NMR data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of (R)-Benzyl 2-hydroxy-3-phenylpropanoate is expected to show distinct signals corresponding to the different types of protons in the molecule. The spectrum of the enantiomeric (S)-form, which is virtually identical, has been reported.[5]

Table 1: Predicted ¹H NMR Data for (R)-Benzyl 2-hydroxy-3-phenylpropanoate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 10H | Ar-H (from both benzyl groups) |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~4.50 | t | 1H | -CH (OH)- |

| ~3.10 | d | 2H | Ph-CH₂ -CH- |

| ~2.90 | d (broad) | 1H | -OH |

Expert Interpretation:

-

Aromatic Protons (δ 7.35-7.20): The ten protons on the two phenyl rings are expected to resonate as a complex multiplet in this region. Their overlapping signals are a characteristic feature of compounds containing multiple, unsubstituted phenyl groups.

-

Benzylic Ester Protons (δ 5.15): The two protons of the benzylic ester methylene group (-O-CH₂-Ph) are diastereotopic due to the adjacent chiral center. However, they often appear as a singlet in achiral solvents if their chemical shift difference is small. In some cases, they may resolve into a pair of doublets (an AB quartet).

-

Methine Proton (δ 4.50): The proton on the chiral carbon (-CH(OH)-) is expected to appear as a triplet due to coupling with the adjacent methylene protons.

-

Benzylic Methylene Protons (δ 3.10): The two protons of the methylene group adjacent to the phenyl ring (Ph-CH₂-) are coupled to the methine proton, resulting in a doublet.

-

Hydroxyl Proton (δ 2.90): The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent purity due to hydrogen bonding. It typically appears as a broad singlet or a doublet if coupled to the methine proton.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (R)-Benzyl 2-hydroxy-3-phenylpropanoate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~137 | Ar-C (Quaternary, C-ipso of benzyl group attached to CH₂) |

| ~135 | Ar-C (Quaternary, C-ipso of benzyl ester) |

| ~129-127 | Ar-C H (from both benzyl groups) |

| ~73 | -C H(OH)- |

| ~67 | -O-C H₂-Ph |

| ~40 | Ph-C H₂-CH- |

Expert Interpretation:

-

Carbonyl Carbon (δ ~173): The ester carbonyl carbon resonates at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~137-127): The twelve aromatic carbons will give rise to several signals in this region. The quaternary (ipso) carbons are typically weaker in intensity compared to the protonated aromatic carbons.

-

Oxygenated Carbons (δ ~73 and ~67): The carbon bearing the hydroxyl group (-CH(OH)-) and the methylene carbon of the benzyl ester (-O-CH₂-Ph) appear in the region typical for sp³ carbons attached to oxygen.

-

Aliphatic Carbon (δ ~40): The methylene carbon adjacent to the phenyl ring (Ph-CH₂-) is the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

Objective: To obtain an IR spectrum of (R)-Benzyl 2-hydroxy-3-phenylpropanoate to identify its characteristic functional groups.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Place the sample on the crystal or the pellet in the IR beam path and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for (R)-Benzyl 2-hydroxy-3-phenylpropanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad, Medium | O-H stretch (alcohol) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1200-1100 | Strong | C-O stretch (ester and alcohol) |

| ~750, ~700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Expert Interpretation:

-

O-H Stretch (~3500 cm⁻¹): A broad absorption band in this region is a clear indication of the presence of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C=O Stretch (~1730 cm⁻¹): A strong, sharp peak around this wavenumber is characteristic of the ester carbonyl group.

-

Aromatic and Aliphatic C-H Stretches: The absorptions just above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic rings and the aliphatic methylene and methine groups, respectively.

-

Aromatic C=C Stretches: The peaks in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-O Stretches: The strong absorptions in the fingerprint region between 1200 and 1100 cm⁻¹ are associated with the C-O stretching vibrations of the ester and alcohol functional groups.

-

Aromatic C-H Bends: The strong bands around 750 and 700 cm⁻¹ are characteristic out-of-plane bending vibrations for monosubstituted benzene rings, confirming the presence of the two Ph-CH₂- moieties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

Objective: To obtain a mass spectrum of (R)-Benzyl 2-hydroxy-3-phenylpropanoate to determine its molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively pure sample, direct infusion is suitable.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺ or other adducts. Electron Ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Spectral Data and Interpretation

The molecular weight of (R)-Benzyl 2-hydroxy-3-phenylpropanoate (C₁₆H₁₆O₃) is 256.30 g/mol .[2]

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 256 would correspond to the molecular ion. This peak may be of low intensity or absent in EI-MS due to the lability of the molecule.[6]

-

Loss of Benzyl Alcohol (m/z = 148): Cleavage of the ester bond could lead to the loss of a neutral benzyl alcohol molecule (C₇H₈O, MW = 108), resulting in a fragment ion at m/z = 148 (M - 108).

-

Loss of Phenylacetyl Group (m/z = 137): Alternatively, cleavage could result in the loss of a phenylacetyl radical, leading to a benzyloxycarbonyl cation at m/z = 137.

-

Tropylium Ion (m/z = 91): A very common and stable fragment in compounds containing a benzyl group is the tropylium ion (C₇H₇⁺) at m/z = 91, formed by rearrangement and cleavage of the benzyl C-C or C-O bond.[7] This is often the base peak.

-

Phenylmethyl Cation (m/z = 107): The benzylic alcohol portion can fragment to give a hydroxytropylium ion or a related structure at m/z=107.

Figure 3: Predicted major fragmentation pathways for (R)-Benzyl 2-hydroxy-3-phenylpropanoate in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of (R)-Benzyl 2-hydroxy-3-phenylpropanoate. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, namely the hydroxyl, ester, and aromatic moieties. Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. This guide serves as a practical reference for researchers, providing not only the expected spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation. The methodologies and interpretative strategies outlined herein are broadly applicable to the characterization of other small organic molecules in a drug discovery and development setting.

References

-

Royal Society of Chemistry. (2016). Supplementary Info for RSC Advances. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Proton and C-13 Chemical Shift Ranges. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9992574, Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Elite Flow Control UK Limited. (n.d.). (R)-Benzyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

- NIST/EPA/NIH. (n.d.). Mass Spectral Library. As cited in a general chemistry resource.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- S. M. A. Ali, et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints.

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562789, Benzyl 3-phenylpropanoate. Retrieved from [Link]

Sources

Navigating the Safety Profile of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Applications

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility as a key intermediate in the asymmetric synthesis of bioactive molecules, including potential anti-inflammatory and analgesic drugs, underscores the importance of a thorough understanding of its material safety profile.[1] This guide provides an in-depth analysis of the available safety data, drawing upon information from structurally related compounds to offer a comprehensive perspective for researchers and professionals handling this substance. Due to a lack of specific comprehensive safety studies on this exact molecule, this guide synthesizes data from close structural analogs to provide a robust framework for safe handling and risk assessment.

Chemical and Physical Properties: A Foundation for Safe Handling

A clear understanding of the physicochemical properties of a compound is the first step in ensuring its safe handling. This compound is a solid at room temperature with a relatively low melting point.[2]

| Property | Value | Source |

| CAS Number | 7622-22-2 | [2] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |

| Molecular Weight | 256.30 g/mol | [1][3] |

| Appearance | White to light yellow solid | Chem-Impex |

| Melting Point | 20-30 °C (lit.) | [1][2] |

| Boiling Point | 228 °C (lit.) | [1][2] |

| Density | 1.14 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.559 (lit.) | [1][2] |

Hazard Identification and GHS Classification: A Data-Driven Approach

A close structural analog, Methyl 2-hydroxy-3-phenylpropanoate, has the following GHS classification according to the ECHA C&L Inventory:

-

Acute toxicity, oral (Category 4) : Harmful if swallowed.[4]

-

Skin corrosion/irritation (Category 2) : Causes skin irritation.[4]

-

Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[4]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[4]

Based on this, the following GHS pictograms and hazard statements are anticipated for this compound:

| Pictogram | Signal Word | Hazard Statement |

| Warning | H302: Harmful if swallowed. | |

| Warning | H315: Causes skin irritation. | |

| Warning | H319: Causes serious eye irritation. | |

| Warning | H335: May cause respiratory irritation. |

The benzyl ester moiety, as seen in compounds like benzyl benzoate, can also contribute to skin sensitization.[5] Furthermore, as an alpha-hydroxy acid derivative, it may increase skin sensitivity to sunlight.[6]

Caption: Logical flow of safety information for this compound.

Toxicological Profile: Insights from Structural Analogs

A comprehensive toxicological assessment for this specific compound is not publicly available. However, by examining its expected metabolites and structurally similar compounds, we can construct a probable toxicological profile.

Upon absorption, it is anticipated that this compound will be hydrolyzed to benzyl alcohol and 2-hydroxy-3-phenylpropanoic acid. Benzyl alcohol is then oxidized to benzoic acid.[5]

-

Acute Toxicity : Benzyl benzoate exhibits low acute oral toxicity in rats (LD50 of 2227 mg/kg bw).[7] Given this, this compound is also expected to have low acute oral toxicity.

-

Skin and Eye Irritation : Alpha-hydroxy acids are known to cause skin irritation.[8] Studies on benzyl salicylate show it can be a slight skin irritant in animals and humans.[7] Therefore, direct contact with the skin and eyes should be avoided.

-

Sensitization : Benzyl benzoate is considered a slight to moderate skin sensitizer.[5] This suggests a potential for this compound to also act as a skin sensitizer.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity : Data on the parent compound is unavailable. However, its metabolites, benzyl alcohol and benzoic acid, are not considered to be carcinogenic.[9][10] Alpha-hydroxy acids have also been found to be non-carcinogenic and largely negative in genotoxicity tests.[11]

Experimental Protocols for Safe Handling and Emergency Response

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, as well as skin sensitization, appropriate PPE is mandatory.

Caption: Recommended PPE and safe handling workflow.

Step-by-Step Handling Protocol:

-

Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment : Always wear safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[12][13] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[12][13]

-

Hygiene Measures : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

First-Aid Measures

These procedures are based on general best practices for chemical exposure and should be followed in case of an accident.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[14]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[15]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[15]

-

Specific Hazards : As with many organic compounds, combustion may produce carbon monoxide and carbon dioxide.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[15]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined above. Avoid dust formation.[15]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up : Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Conclusion: A Commitment to Safety in Research

While specific safety and toxicological data for this compound are limited, a thorough analysis of its chemical properties and the profiles of structurally related compounds allows for the development of robust safety protocols. Researchers and drug development professionals are urged to handle this compound with the care afforded to a substance with the potential for skin and eye irritation, and possible skin sensitization. Adherence to the handling, storage, and emergency procedures outlined in this guide is paramount to ensuring a safe laboratory environment and advancing scientific discovery without compromising personal health.

References

-

U.S. Environmental Protection Agency. (2016). Benzyl Benzoate: Human Health Scoping Document in Support of Registration. [Link]

-

Australian Government Department of Health. (2016). Benzoic acid, 2-hydroxy-, phenylmethyl ester: Human health tier II assessment. [Link]

-

PubChem. Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. [Link]

-

PubChem. This compound. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid benzyl ester. [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]

-

U.S. Food and Drug Administration. (2018). Guidance for Industry: Labeling for Cosmetics Containing Alpha Hydroxy Acids. [Link]

-

Cosmetic Ingredient Review. (2011). Benzyl Alcohol, Benzoic Acid, and its Salts and Ester. [Link]

-

International Agency for Research on Cancer. (1999). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

Al-Atif, H. A., et al. (2023). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. Cureus, 15(10), e47154. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. [Link]

-

Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2000). Opinion concerning Alpha-Hydroxy Acids. [Link]

-

Cosmetic Ingredient Review. (1998). Final Report on the Safety Assessment of Glycolic Acid, Ammonium, Calcium, Potassium, and Sodium Glycolates, Methyl, Ethyl, Propyl, and Butyl Glycolates, and Lactic Acid, Ammonium, Calcium, Potassium, Sodium, and TEA-Lactates, Methyl, Ethyl, Isopropyl, and Butyl Lactates, and Lauryl, Myristyl, and Cetyl Lactates. International Journal of Toxicology, 17(1_suppl), 1-241. [Link]

-

Cosmetic Ingredient Review. (2011). Benzyl Alcohol, Benzoic Acid, and its Salts and Ester. [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

-

PubChem. Methyl 2-hydroxy-3-phenylpropanoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fda.gov [fda.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. (R)-(+)-2-羟基-3-苯丙酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate 97 7622-21-1 [sigmaaldrich.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Biological Activity of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate. While primarily recognized as a valuable chiral building block in synthetic organic chemistry and for its applications in the pharmaceutical and fragrance industries, its intrinsic biological activity profile remains largely unexplored.[1] This document outlines a structured, multi-tiered approach to systematically evaluate its potential cytotoxic, antimicrobial, antioxidant, and enzyme inhibitory properties. The methodologies detailed herein are grounded in established, robust assays and are designed to yield reliable and reproducible data suitable for drug discovery and development professionals. This guide serves as a foundational resource for researchers seeking to unlock the therapeutic potential of this intriguing molecule.

Introduction and Physicochemical Properties

This compound (BHPP) is a chiral ester with the molecular formula C₁₆H₁₆O₃.[2] Its structure, featuring a hydroxyl group, a phenyl ring, and a benzyl ester, suggests the potential for diverse biological interactions. While its primary utility has been as an intermediate in asymmetric synthesis, the presence of these functional groups warrants a thorough investigation into its bioactivity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | benzyl (2R)-2-hydroxy-3-phenylpropanoate | PubChem[2] |

| Molecular Formula | C₁₆H₁₆O₃ | PubChem[2] |

| Molecular Weight | 256.30 g/mol | PubChem[2] |

| CAS Number | 7622-22-2 | PubChem[2] |

| Appearance | Not specified, likely a solid or oil | General chemical knowledge |

| Melting Point | 20 - 30 °C (Lit.) | Chem-Impex[1] |

| Density | 1.14 g/mL at 25 °C (Lit.) | Chem-Impex[1] |

| Refractive Index (n20D) | 1.559 (Lit.) | Chem-Impex[1] |

Proposed Research Workflow for Biological Activity Screening

The following diagram outlines a systematic approach to characterizing the biological activity of BHPP. This workflow prioritizes a tiered screening cascade, beginning with broad cytotoxicity assessments to establish a safe concentration range for subsequent, more specific assays.

Caption: Proposed workflow for the biological evaluation of BHPP.

In Vitro Cytotoxicity Assessment

Rationale: A primary and essential step in the evaluation of any novel compound is to determine its potential toxicity to living cells.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5]

Detailed Protocol: MTT Assay

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of BHPP in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of BHPP. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubate for 24 and 48 hours.[3]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity Screening

Rationale: The structural motifs within BHPP are present in various known antimicrobial agents.[6] Therefore, it is prudent to evaluate its potential to inhibit the growth of pathogenic bacteria and fungi. The disk diffusion method is a standard preliminary test for antimicrobial susceptibility.[7][8]

Detailed Protocol: Agar Disk Diffusion Assay

-

Microorganism Preparation:

-

Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) in a suitable broth.[9]

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, evenly inoculate the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi).[8]

-

-

Disk Application:

-

Impregnate sterile paper disks (6 mm in diameter) with a known concentration of BHPP (e.g., 10, 50, 100 µ g/disk ).

-

Place the impregnated disks onto the surface of the inoculated agar plates.

-

Include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antimicrobial activity.

-

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the disk diffusion assay, the broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

Antioxidant Potential Evaluation

Rationale: Phenolic and hydroxyl-containing compounds often exhibit antioxidant activity by scavenging free radicals.[10] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to assess the free radical scavenging capacity of novel compounds.[11][12][13]

Detailed Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of BHPP (in methanol) to 100 µL of the DPPH solution.

-

Include a blank (methanol only) and a positive control (a known antioxidant like ascorbic acid or trolox).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

Enzyme Inhibition Assays

Rationale: Many drugs exert their therapeutic effects by inhibiting specific enzymes.[14] A broad screening against a panel of enzymes can reveal potential therapeutic targets for BHPP. The choice of enzymes to screen against can be guided by the structural similarity of BHPP to known enzyme inhibitors.

General Protocol for Enzyme Inhibition Screening

-

Enzyme and Substrate Preparation:

-

Obtain purified enzymes of interest (e.g., kinases, proteases, oxidoreductases).

-

Prepare the appropriate buffer and substrate solutions for each enzyme.

-

-

Assay Procedure:

-

In a suitable microplate, pre-incubate the enzyme with various concentrations of BHPP for a defined period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[15]

-

-

Data Analysis:

-

Determine the initial reaction rates at each inhibitor concentration.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC₅₀ value for each active enzyme-inhibitor pair.[16]

-

For promising hits, further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[17][18]

-

Caption: General workflow for an enzyme inhibition assay.

Data Summary and Interpretation

The following table provides a template for summarizing the results obtained from the proposed biological activity screening of BHPP.

Table 2: Summary of Biological Activity Data for this compound

| Assay | Test System | Endpoint | Result |

| Cytotoxicity | MCF-7 cells | IC₅₀ (µM) | To be determined |

| Cytotoxicity | HEK293 cells | IC₅₀ (µM) | To be determined |

| Antimicrobial | S. aureus | Zone of Inhibition (mm) | To be determined |

| Antimicrobial | E. coli | Zone of Inhibition (mm) | To be determined |

| Antimicrobial | C. albicans | Zone of Inhibition (mm) | To be determined |

| Antioxidant | DPPH Assay | IC₅₀ (µM) | To be determined |

| Antioxidant | ABTS Assay | IC₅₀ (µM) | To be determined |

| Enzyme Inhibition | [Specify Enzyme] | IC₅₀ (µM) | To be determined |

Conclusion

This technical guide presents a robust and systematic framework for the comprehensive evaluation of the biological activity of this compound. By following the detailed protocols for assessing cytotoxicity, antimicrobial, antioxidant, and enzyme inhibitory properties, researchers can generate a foundational dataset to guide further investigation into the potential therapeutic applications of this compound. The proposed workflow ensures a logical progression from broad screening to more specific and mechanistic studies, ultimately paving the way for a deeper understanding of the bioactivity of BHPP.

References

- Google Patents.

-

Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

PubChem. This compound. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

-

NCBI Bookshelf - NIH. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

-

NCBI - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]

-

Tip Biosystems. What Are Enzyme Kinetic Assays? [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

ResearchGate. Antioxidant activity of extracts determined by the DPPH, ABTS, and FRAP assays. [Link]

-

Protocols.io. Assessment of antimicrobial activity. [Link]

-

Portland Press. Steady-state enzyme kinetics. [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

- Google Patents.

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

-

Wikipedia. Enzyme kinetics. [Link]

-

MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

-

PMC - NIH. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]

-

ResearchGate. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

NIH. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. [Link]

-

Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? [Link]

-

Apec.org. Antimicrobial Susceptibility Testing. [Link]

-

PubChem. benzyl (2R)-2-acetamido-3-phenylpropanoate. [Link]

-

PubChem - NIH. 2'-Hydroxy-3-phenylpropiophenone. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C16H16O3 | CID 9992574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. woah.org [woah.org]

- 8. apec.org [apec.org]

- 9. Assessment of antimicrobial activity [protocols.io]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. portlandpress.com [portlandpress.com]

- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate literature review

An In-Depth Technical Guide to Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate: Synthesis, Properties, and Applications

Introduction